Dydrogesterone-D6
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Overview
Description
Dydrogesterone-D6 is a deuterated form of dydrogesterone, a synthetic progestogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of dydrogesterone. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dydrogesterone-D6 is synthesized from readily available progesterone through several steps:
Carbonyl Protection: The carbonyl group of progesterone is protected to prevent unwanted reactions.
Bromination: The protected progesterone undergoes bromination.
Debromination: The brominated compound is then debrominated.
Photochemical Ring-Opening Reaction: The compound undergoes a photochemical ring-opening reaction.
Photochemical Ring-Closing Reaction: This is followed by a photochemical ring-closing reaction.
Deprotection: The protecting group is removed.
Double-Bond Isomerization: Finally, the compound undergoes double-bond isomerization to yield this compound.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be environmentally friendly and easy to scale up, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dydrogesterone-D6 undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Dydrogesterone-D6 is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used to study the chemical properties and reactions of dydrogesterone.
Biology: Researchers use it to trace the metabolic pathways of dydrogesterone in biological systems.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of dydrogesterone, aiding in drug development.
Industry: It is used in the development of new synthetic routes and industrial processes for dydrogesterone production
Mechanism of Action
Dydrogesterone-D6 exerts its effects by acting on progesterone receptors in the uterus. It regulates the growth and shedding of the uterine lining, mimicking the natural hormone progesterone. This action helps in treating conditions like menstrual disorders, infertility, and endometriosis. The molecular targets include progesterone receptors, and the pathways involved are related to the regulation of the menstrual cycle and pregnancy .
Comparison with Similar Compounds
Similar Compounds
Progesterone: The natural hormone that Dydrogesterone-D6 mimics.
Medroxyprogesterone acetate: Another synthetic progestogen with different pharmacokinetic properties.
Norethisterone: A synthetic progestogen used in hormonal contraceptives.
Uniqueness
This compound is unique due to its deuterium atoms, which make it an excellent tracer in pharmacokinetic studies. Unlike other progestogens, it does not have androgenic or estrogenic properties, making it a safer option for patients with hormone-sensitive conditions .
Properties
Molecular Formula |
C21H28O2 |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,17S)-2,2,17-trideuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1/i1D3,8D2,17D |
InChI Key |
JGMOKGBVKVMRFX-JVWJESPVSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)C(C[C@@]34C)([2H])[2H])C)C(=O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.